molecular formula C13H23NO3S B2622569 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide CAS No. 2310220-66-5

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2622569
CAS No.: 2310220-66-5
M. Wt: 273.39
InChI Key: HWPPAVJVMAYSKL-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide (CAS 2310220-66-5) is a complex organic compound with a molecular weight of 273.39 g/mol and the molecular formula C13H23NO3S . Its structure features a cyclopentanecarboxamide core linked to a thiolan ring that is substituted with a 2-hydroxyethoxy group, creating a versatile scaffold that balances hydrophilic and hydrophobic properties . This compound is intended for use in scientific research applications only and is not approved for human or veterinary diagnostics or therapies . In research settings, this compound is valued as a building block in synthetic chemistry for the construction of more complex molecules, including potential pharmaceuticals and agrochemicals . Its unique structure allows it to undergo various chemical reactions, such as oxidation of the thiolan ring to form sulfoxides or sulfones, and reduction of the amide group . The presence of the hydroxyethoxy group enables hydrogen bonding with biological targets, while the thiolan ring can interact with hydrophobic pockets, suggesting potential as a biochemical probe for investigating enzyme or receptor interactions . Preliminary scientific interest has explored its potential anti-inflammatory and anticancer activities, although its precise mechanism of action is still under investigation . Researchers can leverage its properties for developing new materials, such as specialized polymers and coatings . The compound is supplied with a commitment to high quality and data transparency to support rigorous scientific inquiry.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c15-6-7-17-13(5-8-18-10-13)9-14-12(16)11-3-1-2-4-11/h11,15H,1-10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPPAVJVMAYSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thiolan ring. The thiolan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions. The hydroxyethoxy group is then introduced via nucleophilic substitution. The final step involves the coupling of the thiolan derivative with cyclopentanecarboxylic acid or its derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the thiolan ring formation and automated systems for the coupling reactions. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, tosylates, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active site residues, while the thiolan ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects. The compound may also influence signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopropanecarboxamide
  • N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-thiophenecarboxamide
  • N-{[3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl]methyl}cyclopentanecarboxamide

Uniqueness

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide stands out due to its unique combination of a cyclopentanecarboxamide core and a hydroxyethoxy-substituted thiolan ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclopentanecarboxamide is a compound with potential biological activity, attracting interest in various research fields. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H17NO3S
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 2309572-63-0
  • IUPAC Name : this compound

The compound's structure includes a cyclopentanecarboxamide moiety linked to a thiolane derivative, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anti-inflammatory Activity : Compounds with thiolane structures have shown potential in modulating inflammatory pathways. For instance, studies on related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
  • Antioxidant Effects : The presence of hydroxy groups in the structure may enhance antioxidant properties, reducing oxidative stress in cellular systems. This is crucial for protecting cells from damage induced by reactive oxygen species (ROS).
  • Cell Viability and Proliferation : In vitro studies suggest that certain derivatives can influence cell viability, with varying effects depending on concentration. For example, lower concentrations may promote cell survival, while higher concentrations could induce apoptosis in specific cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-α production
AntioxidantReduction of ROS levels
Cell ViabilityDose-dependent effects

Case Study 1: Anti-inflammatory Effects

A study focusing on a related compound demonstrated significant anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages. The treatment reduced nitric oxide (NO) production and pro-inflammatory cytokine secretion, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of various concentrations of this compound were evaluated in cancer cell lines. Results indicated that specific doses led to decreased cell viability, highlighting its potential as an anti-cancer agent .

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